4-Ethynyl-4'-pentyl-1,1'-biphenyl
Overview
Description
4-Ethynyl-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C19H20. It is a derivative of biphenyl, featuring an ethynyl group at the 4-position and a pentyl group at the 4’-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4’-pentyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-iodo-4’-pentylbiphenyl with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of tetrahydrofuran as a solvent and a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of 4-Ethynyl-4’-pentyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-4’-pentyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Ethynyl-4’-pentyl-1,1’-biphenyl has several scientific research applications:
Material Science: Used in the development of liquid crystalline materials and organic semiconductors.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-Ethynyl-4’-pentyl-1,1’-biphenyl involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the biphenyl core can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s behavior in different environments and its reactivity in chemical reactions .
Comparison with Similar Compounds
4-Ethynyl-1,1’-biphenyl: Lacks the pentyl group, making it less hydrophobic.
4-Vinyl-1,1’-biphenyl: Contains a vinyl group instead of an ethynyl group, affecting its reactivity.
4-Methyl-1,1’-biphenyl: Contains a methyl group, altering its electronic properties.
Uniqueness: 4-Ethynyl-4’-pentyl-1,1’-biphenyl is unique due to the presence of both the ethynyl and pentyl groups, which confer distinct physical and chemical properties. These groups enhance its solubility in organic solvents and its ability to participate in diverse chemical reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-ethynyl-4-(4-pentylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-15H,3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHXPGWTCYKGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392554 | |
Record name | 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80563-43-5 | |
Record name | 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-4â??-pentylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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